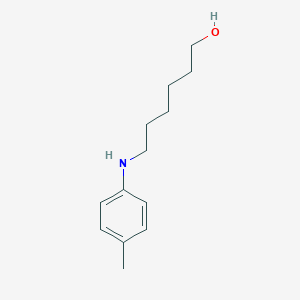
6-(p-Tolylamino)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(p-Tolylamino)hexan-1-ol is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of a hexanol chain substituted with a p-tolylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-(p-Tolylamino)hexan-1-ol can be synthesized through the amination of 1,6-hexanediol with p-toluidine. The reaction typically involves the use of a catalyst such as CuNiAlOx and a base like NaOH. The reaction is carried out in a solvent such as mesitylene at elevated temperatures (around 180°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-(p-Tolylamino)hexan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with a polyoxometalate catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents or acylating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
6-(p-Tolylamino)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-(p-Tolylamino)hexan-1-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexan-1-ol: A primary alcohol with a six-carbon chain.
p-Toluidine: An aromatic amine with a methyl group on the benzene ring.
Uniqueness
6-(p-Tolylamino)hexan-1-ol is unique due to the combination of a hexanol chain and a p-tolylamino group. This structure imparts specific chemical and physical properties that make it suitable for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
6-(4-methylanilino)hexan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-12-6-8-13(9-7-12)14-10-4-2-3-5-11-15/h6-9,14-15H,2-5,10-11H2,1H3 |
Clé InChI |
UAGLQNVHJPBITN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



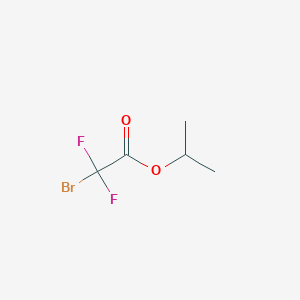
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
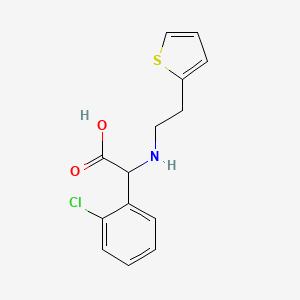

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)
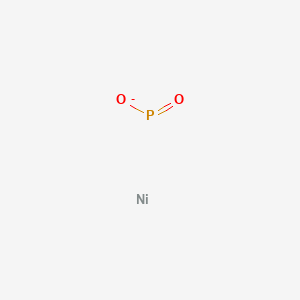

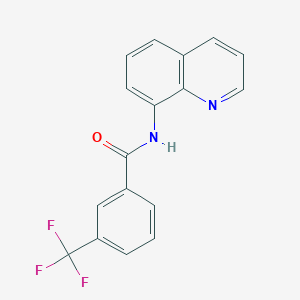
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)

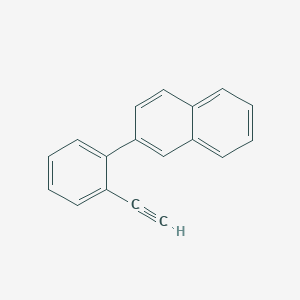
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)

